2-Furancarboxylic acid, morpholide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
furan-2-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C9H11NO3/c11-9(8-2-1-5-13-8)10-3-6-12-7-4-10/h1-2,5H,3-4,6-7H2 |
InChI Key |
MOZLMXOHIQAAND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 2 Furancarboxylic Acid, Morpholide
Established Precursor Synthesis: Furan-2-carboxylic Acid Production
Furan-2-carboxylic acid, also known as 2-furoic acid, is a key intermediate in the synthesis of 2-furancarboxylic acid, morpholide. wikipedia.org Its production is primarily accomplished through the oxidation of furfural (B47365), a readily available platform chemical derived from lignocellulosic biomass. nih.govelsevierpure.com Both traditional chemical oxidation and emerging biocatalytic methods are employed for this transformation.
Chemical Oxidation Methodologies (e.g., from Furfural)
The conventional industrial synthesis of furan-2-carboxylic acid involves the chemical oxidation of furfural. wikipedia.orgorgsyn.org A common method is the Cannizzaro reaction, where furfural undergoes disproportionation in the presence of a strong base, such as sodium hydroxide (B78521), to yield both furan-2-carboxylic acid and furfuryl alcohol. wikipedia.org While this method is economically viable due to the commercial value of both products, it inherently limits the theoretical yield of the desired carboxylic acid to 50%. wikipedia.org
Other chemical oxidation methods have been explored to improve the yield and selectivity. These include the use of various oxidizing agents like dichromate and permanganate. orgsyn.org Additionally, catalytic oxidation using oxygen in an alkaline solution with a suitable catalyst presents another route. orgsyn.org Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, heterogeneous gold-based catalysts have shown high efficacy in oxidizing furfural to furoic acid under greener conditions, utilizing water as a solvent and oxygen as the oxidant at low temperatures and pressures, achieving yields as high as 95%. shokubai.org Ruthenium pincer catalysts have also been reported for the homogeneous oxidation of furfural in alkaline water, producing furoic acid and hydrogen gas. elsevierpure.com
Table 1: Comparison of Chemical Oxidation Methods for Furan-2-carboxylic Acid
| Oxidation Method | Oxidizing Agent/Catalyst | Typical Yield | Key Features |
| Cannizzaro Reaction | Strong base (e.g., NaOH) | ~50% | Co-produces furfuryl alcohol. wikipedia.org |
| Dichromate/Permanganate | Cr₂O₇²⁻ / MnO₄⁻ | Variable | Traditional laboratory methods. orgsyn.org |
| Catalytic Oxidation | O₂ / Heterogeneous Au catalyst | Up to 95% | Green conditions, high selectivity. shokubai.org |
| Catalytic Oxidation | H₂O / Homogeneous Ru catalyst | High | Produces H₂ as a byproduct. elsevierpure.com |
Biocatalytic and Biotechnological Approaches
Biocatalytic methods offer a promising and more sustainable alternative to chemical synthesis, often providing higher yields and selectivity under milder reaction conditions. nih.gov Several microorganisms have been identified for their ability to oxidize furfural to furan-2-carboxylic acid.
One notable example is the use of Nocardia corallina, which can convert furfural to 2-furoic acid with a yield of 88%. wikipedia.org Another promising microorganism is Pseudomonas putida KT2440, which has demonstrated the ability to selectively oxidize furfural to furoic acid with nearly 100% selectivity. nih.gov In fed-batch bioconversions using this strain, a concentration of 204 mM furoic acid was achieved. nih.gov
Cofactor engineering in whole-cell biocatalysts, such as Escherichia coli, has also been employed to enhance the production of furan (B31954) carboxylic acids. By introducing an NADH oxidase to promote intracellular NAD+ regeneration, the efficiency of aldehyde dehydrogenase-catalyzed oxidation is significantly improved. scilit.comresearchgate.net This approach has led to the production of 227 mM of 2-furoic acid in a fed-batch synthesis. researchgate.net
Table 2: Biocatalytic Production of Furan-2-carboxylic Acid
| Biocatalyst | Substrate | Yield/Productivity | Key Features |
| Nocardia corallina | Furfural | 88% yield | High yield biocatalytic route. wikipedia.org |
| Pseudomonas putida KT2440 | Furfural | 204 mM FA (fed-batch) | High selectivity. nih.gov |
| Engineered E. coli | Furfural | 2.0 g/L·h productivity | Cofactor engineering enhances efficiency. scilit.comresearchgate.net |
Targeted Synthesis of this compound
Once furan-2-carboxylic acid is obtained, the next step is the formation of the amide bond with morpholine (B109124) to yield the target compound. This can be achieved through several amidation strategies.
Direct Amidation Strategies for Furan-2-carboxylic Acid
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures to drive off the water formed as a byproduct. mdpi.com While this method is straightforward, it often requires harsh conditions and can be limited to less sensitive substrates. mdpi.com The direct thermal condensation of furan-2-carboxylic acid with morpholine would likely require high temperatures, and the formation of a stable ammonium (B1175870) salt intermediate could hinder the reaction. mdpi.com Catalytic methods for direct amidation using boron-derived catalysts have been developed, which could potentially be applied to this synthesis. mdpi.com
Indirect Amidation via Activated Furan-2-carboxylic Acid Derivatives
A more common and generally more efficient approach is the indirect amidation, which involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. iajpr.com This is a cornerstone of organic synthesis for amide bond formation. iajpr.com
Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid to the more reactive acyl chloride. iajpr.com This acyl chloride can then readily react with morpholine to form the desired amide. Other activating agents include phosphonitrilic chloride trimer (PNT), which has been shown to be effective for the amidation of various carboxylic acids. iajpr.com Coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, are also widely used to facilitate amide bond formation under milder conditions. mdpi.comresearchgate.net For instance, the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline (B160924) was successfully achieved using HATU and N,N-diisopropylethylamine. nih.gov A similar strategy could be employed for the synthesis of this compound.
Another approach involves the use of formamide-based catalysis with trichlorotriazine (B8581814) (TCT) to generate the carboxylic acid chloride in situ, which then reacts with the amine. nih.gov This method has proven to be cost-effective and highly functional group tolerant. nih.gov
Novel Synthetic Pathways to Incorporate the Morpholine Moiety
Recent research has explored novel methods for amide synthesis that could be applicable to the formation of this compound. One such method is transamidation, where an existing amide is exchanged with a different amine. For example, a two-step, one-pot transamidation of C-H arylated benzofuran-2-(8-aminoquinoline)amides with various amines, including morpholine, has been demonstrated to be highly efficient, yielding the desired morpholide in 97% yield. nih.gov This strategy involves the initial formation of an activated amide, which is then displaced by morpholine.
Green Chemistry Principles in this compound Synthesis
The pursuit of greener synthetic routes for this compound is underpinned by the core principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include the use of renewable feedstocks, increasing atom economy, employing catalysis, and minimizing the use of hazardous solvents and reagents.
A key green aspect of this compound is the origin of its furan ring. The precursor, 2-furancarboxylic acid (also known as 2-furoic acid), can be synthesized from furfural. wikipedia.org Furfural is a platform chemical readily obtained from the dehydration of pentose (B10789219) sugars found in abundant lignocellulosic biomass, such as agricultural residues and wood waste. wikipedia.org This bio-based origin presents a significant advantage over petroleum-derived starting materials.
Conventional methods for synthesizing amides from carboxylic acids often involve the use of stoichiometric coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. nih.govconicet.gov.ar These methods typically generate substantial amounts of waste, often in the form of hazardous byproducts. For instance, the synthesis of 2-furoyl chloride, a potential intermediate, can be achieved using reagents like thionyl chloride or phosgene, which are highly toxic and corrosive. google.comgoogle.com
In contrast, green synthetic approaches for the formation of the amide bond between 2-furancarboxylic acid and morpholine focus on direct catalytic methods and the use of benign reaction media, or even the elimination of solvents altogether.
Catalytic and Solvent-Free Approaches
Several innovative and greener strategies for amide bond formation have been developed that could be applied to the synthesis of this compound. These methods offer significant advantages in terms of waste reduction and operational simplicity.
One promising approach is the use of boric acid as a catalyst. Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method can often be performed under solvent-free conditions or in high concentration, which significantly reduces the amount of solvent waste. nist.govorgsyn.org The reaction proceeds by heating a mixture of the carboxylic acid, the amine, and a catalytic amount of boric acid, with water being the only byproduct. orgsyn.org
Another green technique is mechanochemical synthesis , which involves the use of mechanical force, such as ball milling, to induce chemical reactions. This solvent-free method can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. nih.gov
Enzymatic synthesis represents a powerful green alternative. Enzymes, such as lipases, can catalyze the amidation of carboxylic acids under mild reaction conditions, often in non-toxic solvents or even in solvent-free systems. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for the direct amidation of various carboxylic acids and amines with high selectivity and yields. This enzymatic approach avoids the need for harsh reagents and extreme temperatures.
The following table provides a hypothetical comparison of potential synthetic routes to this compound, highlighting the advantages of green chemistry approaches based on general findings in amide synthesis.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Activating Agent/Catalyst | Solvent | Byproducts | Potential Green Chemistry Advantages |
|---|---|---|---|---|
| Traditional Acyl Chloride Route | Thionyl Chloride (SOCl₂) | Dioxane | SO₂, HCl, Stoichiometric salts | None |
| Boric Acid-Catalyzed Amidation | Boric Acid (catalytic) | Solvent-free or Toluene | Water | High atom economy, low catalyst loading, reduced solvent waste. orgsyn.org |
| Mechanochemical Synthesis | None (Ball Milling) | Solvent-free | None | Elimination of solvent, potential for reduced energy consumption. nih.gov |
| Enzymatic Synthesis (CALB) | Candida antarctica Lipase B | Green Solvents (e.g., 2-MeTHF) | Water | Mild reaction conditions, high selectivity, biodegradable catalyst, use of safer solvents. |
While specific research focusing exclusively on the green synthesis of this compound is still emerging, the application of these established green methodologies holds significant promise. Future research will likely focus on optimizing these catalytic and solvent-free systems to develop a truly sustainable and efficient manufacturing process for this bio-derived amide.
Reaction Mechanisms and Chemical Transformations of 2 Furancarboxylic Acid, Morpholide
Reactivity of the Amide Linkage
The amide bond in 2-Furancarboxylic acid, morpholide, a tertiary amide, is a key site for chemical reactions. Its reactivity is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond and influences its stability and susceptibility to chemical attack.
Hydrolytic Stability and Degradation Pathways
Amides are generally the most stable of the carboxylic acid derivatives towards hydrolysis. libretexts.org The hydrolytic cleavage of the amide bond in this compound to yield 2-furoic acid and morpholine (B109124) typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. libretexts.org
Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of morpholine as the leaving group, which is protonated under the acidic conditions, leads to the formation of 2-furoic acid.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the morpholide anion is the rate-determining step, which is less favorable than in acid-catalyzed hydrolysis due to the poor leaving group ability of the strongly basic morpholide anion. The reaction is driven to completion by the deprotonation of the resulting 2-furoic acid to form a resonance-stabilized carboxylate salt.
While specific degradation studies on this compound are not extensively documented, the thermal degradation of 2-furoic acid itself is known to proceed via decarboxylation to produce furan (B31954), particularly at temperatures above 140-160°C. researchgate.net It is plausible that under harsh thermal conditions, hydrolysis of the morpholide followed by decarboxylation of the resulting 2-furoic acid could be a potential degradation pathway.
Nucleophilic and Electrophilic Reactions at the Amide Carbonyl
The carbonyl carbon of the amide in this compound is electrophilic, though less so than in other acyl derivatives like acid chlorides or anhydrides due to the electron-donating effect of the nitrogen atom. libretexts.org Nevertheless, it can be attacked by strong nucleophiles.
Nucleophilic Acyl Substitution: This is the characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.com Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate. Unlike ketones and aldehydes, the presence of a potential leaving group (the morpholide anion) allows for the reformation of the carbonyl double bond and expulsion of the leaving group, resulting in a substitution product. However, with highly reactive nucleophiles, a second addition to the newly formed ketone can occur, leading to a tertiary alcohol. masterorganicchemistry.com
The reduction of amides with strong reducing agents like lithium aluminum hydride (LiAlH₄) is a common transformation. This reaction typically reduces the carbonyl group completely to a methylene (B1212753) group (-CH₂-), yielding N-(furan-2-ylmethyl)morpholine.
Electrophilic Attack: The amide oxygen possesses lone pairs of electrons and can act as a site for electrophilic attack, particularly protonation under acidic conditions, which as mentioned, activates the carbonyl group towards nucleophilic attack.
Furan Ring Reactivity and Substituent Effects
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the morpholinocarbonyl substituent at the 2-position influences the regioselectivity and reactivity of the furan nucleus. The amide group is generally considered to be an electron-withdrawing and deactivating group, which would decrease the reactivity of the furan ring towards electrophilic substitution compared to furan itself. However, the lone pair on the amide nitrogen can participate in resonance, potentially mitigating this deactivating effect to some extent.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the furan ring generally occurs preferentially at the C5 position (the other α-position) due to the ability of the oxygen heteroatom to stabilize the resulting cationic intermediate (the arenium ion) through resonance. researchgate.netsoton.ac.uk The morpholinocarbonyl group at the C2 position is a deactivating group and a meta-director in benzene (B151609) chemistry. However, in the context of the highly reactive furan ring, substitution is still expected to be directed to the other alpha position (C5) as it leads to a more stable intermediate compared to attack at the C3 or C4 positions. nih.gov
Common electrophilic substitution reactions include:
Nitration: Can be achieved using nitrating agents like nitric acid in acetic anhydride.
Bromination: Typically carried out with bromine in the presence of a catalyst like iron(III) bromide.
Formylation: Can be accomplished through reactions like the Vilsmeier-Haack reaction.
The electron-withdrawing nature of the morpholinocarbonyl group would make these reactions require more forcing conditions compared to unsubstituted furan.
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Ring
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com The aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and the stability of the resulting 7-oxabicyclo[2.2.1]heptene adduct is a critical factor.
Despite the presence of an electron-withdrawing substituent, it has been shown that 2-furoic acids and their derivatives, including amides, can participate in Diels-Alder reactions with potent dienophiles like maleimides. nih.govrsc.org The reaction of furan-2-carboxamides with N-substituted maleimides has been reported to be significantly enhanced in aqueous media. nih.gov For this compound, a similar reactivity pattern is expected, leading to the formation of a 7-oxabicyclo[2.2.1]heptene adduct. The reaction would likely favor the formation of the endo isomer under kinetic control, a common feature of Diels-Alder reactions.
| Diene | Dienophile | Product | Conditions | Reference |
| Furan-2-carboxamide | N-phenylmaleimide | 7-oxo-N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide | Water, room temperature | nih.gov |
| 3-Alkoxyfurans | N-substituted maleimides | endo-Cantharimides | Mild conditions | nih.gov |
Oxidation and Reduction Pathways of the Furan Nucleus
The electron-rich furan ring is susceptible to oxidation. osi.lv The oxidation of furans can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation pathways can result in ring-opening to form dicarbonyl compounds or conversion to other heterocyclic systems. For instance, the oxidation of some 2-furylquinoline-4-carboxamides in the presence of singlet oxygen has been shown to proceed through a [4+2] cycloaddition to form an endoperoxide, which can then rearrange to various products. nih.gov A similar pathway could be envisioned for this compound.
Oxidative degradation of the furan ring to a carboxylic acid function is a known transformation, often utilizing reagents like ruthenium trichloride (B1173362) with sodium periodate (B1199274) or ozone. osi.lv This could potentially convert the furan ring of this compound into a dicarboxylic acid derivative.
Reduction of the furan ring is also possible, typically requiring catalytic hydrogenation. This process would saturate the furan ring, leading to the corresponding tetrahydrofuran (B95107) derivative, (tetrahydrofuran-2-yl)(morpholino)methanone. The specific conditions for such a transformation would depend on the catalyst and reaction parameters employed.
Advanced Spectroscopic and Analytical Characterization of 2 Furancarboxylic Acid, Morpholide
Structural Elucidation via High-Resolution Spectroscopic Techniques
The molecular structure of 2-Furancarboxylic acid, morpholide (C₉H₁₁NO₃) is unequivocally determined through a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the chemical environment of different functional groups within the molecule.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak [M]⁺ corresponding to its molecular weight of 181.1885 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure, showing losses of fragments corresponding to the morpholine (B109124) and furoyl groups, which aids in confirming the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR Spectroscopy: Specific ¹³C NMR data for this compound is not widely published. However, based on the analysis of related furan (B31954) and morpholine derivatives, the expected chemical shifts can be predicted. The carbonyl carbon of the amide is anticipated to appear in the range of 160-170 ppm. The carbons of the furan ring would resonate between approximately 110 and 150 ppm. The methylene (B1212753) carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms would have characteristic shifts, typically in the range of 66-68 ppm and 42-48 ppm, respectively.
Infrared (IR) Spectroscopy: The infrared spectrum of 4-(2-Furoyl)morpholine provides key information about the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the amide group is a prominent feature, typically observed in the region of 1630-1660 cm⁻¹. The characteristic C-O-C stretching of the furan and morpholine ether linkages would also be present, along with C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule.
| Spectroscopic Data for this compound | |
| Technique | Observed/Expected Features |
| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: 181.1885 nist.gov |
| ¹H NMR Spectroscopy | Furan Protons: Expected in the aromatic region (δ 6.5-7.5 ppm). Morpholine Protons: Expected as broad signals around δ 3.6-3.8 ppm. |
| ¹³C NMR Spectroscopy | Amide Carbonyl: Expected around δ 160-170 ppm. Furan Carbons: Expected between δ 110-150 ppm. Morpholine Carbons (-CH₂-O-): Expected around δ 66-68 ppm. Morpholine Carbons (-CH₂-N-): Expected around δ 42-48 ppm. |
| Infrared (IR) Spectroscopy | C=O Stretch (Amide): Strong absorption around 1630-1660 cm⁻¹. C-O-C Stretch: Characteristic bands for furan and morpholine ethers. |
Chromatographic and Separation Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for determining the purity of this compound and for its quantitative analysis in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. A typical RP-HPLC setup would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the furan ring exhibits significant UV absorbance. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, enabling quantitative analysis.
Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly for assessing its purity and detecting volatile impurities. A capillary column with a suitable stationary phase, such as one with moderate polarity, would be employed. The compound would need to be sufficiently volatile and thermally stable for GC analysis. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide high sensitivity and specificity.
| Chromatographic Methods for this compound | |
| Technique | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/Water or Methanol/Water gradient Detector: UV-Vis |
| Gas Chromatography (GC) | Column: Capillary column with a moderately polar stationary phase Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, there are no publicly available X-ray crystallography data for the specific compound this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would provide invaluable information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of each atom within the unit cell.
Bond Lengths and Angles: Providing precise measurements of the covalent bonds and the angles between them, confirming the molecular geometry.
Intermolecular Interactions: Revealing details about how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
This detailed structural information is crucial for understanding the compound's physical properties and its interactions with other molecules.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the chemical reactivity of molecules. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Detailed Research Findings: For this compound, DFT calculations are employed to optimize the molecular geometry to its lowest energy state. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for such organic molecules. mdpi.com From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify various aspects of reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govlongdom.org These parameters are crucial for predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index helps to classify the molecule as a strong or marginal electrophile.
Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped. This map reveals the regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic interaction.
Table 5.1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative) Calculations are hypothetically based on DFT with the B3LYP/6-311G(d,p) level of theory.
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Predicts chemical stability and reactivity. mdpi.com |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron. longdom.org |
| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron. longdom.org |
| Electronegativity (χ) | 4.0 eV | Measures the power to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron distribution. nih.gov |
| Electrophilicity Index (ω) | 2.86 eV | Propensity to accept electrons. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations provide detailed information about conformational changes and the nature of intermolecular interactions with solvent molecules or other entities.
Detailed Research Findings: For this compound, conformational analysis is crucial for understanding its three-dimensional structure and flexibility. The primary degree of rotational freedom is around the C-N amide bond connecting the furan ring to the morpholine ring. Theoretical calculations, often preceding MD simulations, can scan the potential energy surface by rotating this bond to identify stable conformers. researchgate.netrsc.org It is expected that two main planar conformers exist, corresponding to the cis and trans orientations of the furan ring relative to the morpholine oxygen.
MD simulations, performed in an explicit solvent like water, track the atomic trajectories over time (typically nanoseconds to microseconds). nih.gov This allows for the observation of transitions between different conformational states and provides a statistical distribution of the conformers present at a given temperature. The stability of these conformers is influenced by both intramolecular forces and intermolecular interactions with the surrounding solvent molecules. rsc.org
The simulations can also characterize the intermolecular interactions in detail. Hydrogen bonds between the carbonyl oxygen of the morpholide and water molecules, as well as interactions between the furan ring's oxygen and water, are expected to be significant. The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectory. mdpi.com Analysis techniques like the radial distribution function (RDF) can reveal the structuring of solvent molecules around the solute, providing a picture of the solvation shell. researchgate.net
Table 5.2: Potential Conformational States of this compound (Illustrative) Based on theoretical potential energy surface scans.
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Conformer A (trans-like) | ~180° | 0.0 | ~70% |
| Conformer B (cis-like) | ~0° | 1.5 | ~30% |
| Transition State | ~90° | 8.0 | - |
Reaction Mechanism Simulations and Kinetics Modeling
Computational chemistry offers powerful tools to elucidate the detailed pathways of chemical reactions and to model their kinetics. By simulating reaction mechanisms, researchers can identify transition states, intermediates, and the energy barriers that govern the reaction rate.
Detailed Research Findings: For this compound, a relevant reaction to study would be its hydrolysis, breaking the amide bond to yield 2-furancarboxylic acid and morpholine. Computational modeling of this reaction, either acid- or base-catalyzed, would involve locating the transition state structures for the key reaction steps. usda.gov DFT calculations are used to map the minimum energy path from reactants to products, calculating the activation energy (the energy barrier) for each step. nih.gov
For example, in an acid-catalyzed mechanism, the simulation would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. The subsequent steps involving proton transfer and the final cleavage of the C-N bond would also be modeled to complete the reaction coordinate. The structure with the highest energy along this path corresponds to the rate-determining transition state. nih.gov
Once the energy barriers are known, transition state theory can be used to calculate the theoretical rate constant for the reaction at different temperatures. These calculated rates can then be used in kinetic models to simulate the concentration of reactants, intermediates, and products over time. Such models are invaluable for understanding and optimizing reaction conditions. usda.gov Isotope tracing experiments can also be simulated to confirm the proposed mechanisms, for example, by tracking the path of an 18O-labeled water molecule. researchgate.net
Table 5.3: Hypothetical Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound Based on DFT calculations of a reaction pathway.
| Parameter | Value (Illustrative) | Description |
| Activation Energy (Ea) | 18.5 kcal/mol | The energy barrier for the rate-determining step. nih.gov |
| Pre-exponential Factor (A) | 1.2 x 108 s-1 | Frequency of collisions in the correct orientation. |
| Calculated Rate Constant (k) at 298 K | 3.5 x 10-5 s-1 | Theoretical rate of the reaction under specific conditions. |
| Reaction Enthalpy (ΔH) | -4.2 kcal/mol | Overall energy change from reactants to products. |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing new molecules with enhanced biological activity. These methods aim to find a mathematical correlation between the chemical structure of a series of compounds and their observed biological effect.
Detailed Research Findings: For a series of derivatives of this compound, a computational SAR study would begin by generating a set of related molecules with varied substituents on the furan and/or morpholine rings. e3s-conferences.org The biological activity of these compounds against a specific target (e.g., a receptor or enzyme) would be required. nih.gov
The next step involves calculating a range of molecular descriptors for each compound using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment from DFT), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). bohrium.com Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) can also be used. These methods generate 3D fields around the molecules representing their steric and electrostatic properties.
Statistical techniques, such as multiple linear regression or partial least squares, are then used to build a QSAR model that relates the descriptors to the biological activity. bohrium.commdpi.com A robust QSAR model not only explains the observed SAR but can also predict the activity of new, unsynthesized compounds. nih.gov For example, a model might reveal that electron-withdrawing groups on the furan ring and bulky substituents on the morpholine ring increase activity. This information provides a rational basis for designing more potent analogues.
Table 5.4: Illustrative Computational SAR Data for this compound Derivatives Hypothetical activity against a target receptor.
| Compound | Substituent (R) at C5 of Furan | HOMO Energy (eV) | Molecular Volume (ų) | Predicted IC₅₀ (nM) |
| Parent Compound | -H | -6.8 | 155.2 | 120 |
| Derivative 1 | -Cl | -7.0 | 160.5 | 85 |
| Derivative 2 | -CH₃ | -6.6 | 165.8 | 150 |
| Derivative 3 | -NO₂ | -7.5 | 168.1 | 35 |
| Derivative 4 | -OCH₃ | -6.5 | 169.0 | 210 |
Compound Names Mentioned
Applications in Advanced Materials Science and Organic Synthesis
Role as a Versatile Building Block in Organic Synthesis
In the realm of organic synthesis, 2-Furancarboxylic acid, morpholide serves as a highly adaptable scaffold. The furan (B31954) ring can participate in a variety of transformations, including cycloadditions and electrophilic substitutions, while the morpholide group can influence the molecule's solubility, stability, and reactivity, and can also be a target for chemical modification.
Precursor for Complex Heterocyclic Compounds
The furan nucleus within 2-furoylmorpholine is a key reactive center for the construction of more intricate heterocyclic systems. Furan and its derivatives are known to undergo a range of reactions that lead to the formation of other heterocyclic rings. For instance, the furan ring can be a precursor to pyridines, pyridazines, and other six-membered heterocycles through various cycloaddition and ring-transformation sequences. The morpholine (B109124) unit, being a stable heterocyclic amine, often remains intact during these transformations, providing a handle for further functionalization or to impart specific physicochemical properties to the final molecule. The synthesis of furo[2,3-b]pyrroles and furo[2,3-b]quinolines from furan precursors highlights the utility of the furan ring in building fused heterocyclic systems. mdpi.comresearchgate.net The morpholine moiety is a common structural feature in many biologically active compounds and is often introduced to enhance pharmacological properties. e3s-conferences.org
Synthon for Carbocyclic and Aromatic Systems
The furan ring in this compound can also serve as a masked diene in Diels-Alder reactions, a powerful method for the construction of six-membered carbocyclic rings. By reacting with a suitable dienophile, the furan ring can be converted into a 7-oxabicyclo[2.2.1]heptene derivative. These bicyclic adducts are valuable intermediates that can be further transformed into a variety of carbocyclic and aromatic compounds through subsequent reactions such as dehydration, ring-opening, or rearrangement. This synthetic strategy provides a pathway from a biomass-derived furan core to complex alicyclic and aromatic architectures that are central to many natural products and synthetic targets.
Exploration in Polymer Chemistry and Biopolymer Development (e.g., FDCA-based polymers)
The development of bio-based polymers is a critical area of research aimed at reducing reliance on fossil fuels. 2,5-Furandicarboxylic acid (FDCA) has emerged as a key bio-based monomer for the production of polyesters like poly(ethylene furanoate) (PEF), which is considered a renewable alternative to PET. While this compound is a mono-functional furan derivative and thus cannot directly form a polymer chain in the same way as the difunctional FDCA, it can be explored for roles as a chain terminator or a polymer modifier. In polymerization reactions, the controlled addition of a monofunctional compound can regulate the molecular weight of the resulting polymer. Furthermore, the incorporation of the furan morpholide moiety at the end of a polymer chain could introduce specific properties, such as altered solubility, improved adhesion, or a site for post-polymerization modification. The polymerization of other furan-containing monomers, such as 2-furyl oxirane, has been investigated, demonstrating the potential of the furan ring to participate in polymer-forming reactions. researchgate.net
Utility in Functional Materials Design (e.g., Non-Linear Optical Materials)
Functional materials with specific optical, electronic, or magnetic properties are at the forefront of materials science. Organic molecules with extended π-conjugation and donor-acceptor functionalities are known to exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. jhuapl.edunih.gov The furan ring in this compound can act as a π-electron-rich system (donor), while the carbonyl group of the morpholide is an electron-withdrawing group (acceptor). This donor-acceptor arrangement can lead to significant second-order NLO responses. Research on other furan derivatives, such as 2-furyl methacrylic anhydride, has demonstrated their potential as NLO materials, exhibiting large quadratic nonlinear coefficients. researchgate.net The investigation of this compound and related structures could therefore lead to the development of new, high-performance NLO materials. illinois.edu
| Property | Value | Reference Compound |
| Cutoff Wavelength | 380 nm | 2-furyl methacrylic anhydride |
| Quadratic NLO Coefficient (d33) | 24 pm/V | 2-furyl methacrylic anhydride |
| Quadratic NLO Coefficient (d31) | 16 pm/V | 2-furyl methacrylic anhydride |
Development of Novel Agrochemicals, Fragrances, and Fine Chemicals
The furan and morpholine structural motifs are present in a wide variety of specialty and fine chemicals, including those used in the agrochemical and fragrance industries. The morpholine ring is a known pharmacophore that can impart desirable properties such as increased water solubility and metabolic stability. e3s-conferences.org Fine chemicals are used in the formulation of pesticides, herbicides, and fungicides to enhance their efficacy. aurorafinechemicals.com The combination of the furan ring, which can be derived from renewable resources, with the versatile morpholine group makes this compound an attractive scaffold for the synthesis of new active ingredients for crop protection. In the fragrance industry, furan derivatives are known for their diverse and often pleasant aromas. The specific odor profile of this compound would need to be evaluated, but its structure suggests potential for use as a novel fragrance ingredient or as an intermediate in the synthesis of more complex fragrance molecules. The compound is also available from suppliers of fine chemicals, indicating its utility as a building block in chemical research and development.
Future Perspectives and Research Challenges for 2 Furancarboxylic Acid, Morpholide
Sustainable Production and Process Intensification Strategies
The sustainable production of 2-Furancarboxylic acid, morpholide is fundamentally anchored to the green synthesis of its precursors, 2-furoic acid and morpholine (B109124), and the subsequent amidation reaction. 2-Furoic acid is a key bio-based platform chemical derivable from furfural (B47365), which is produced from the dehydration of C5 sugars found in lignocellulosic biomass. This positions this compound as a prime candidate for production from renewable resources.
Catalytic Innovations: The direct amidation of 2-furoic acid with morpholine represents the most atom-economical route. Research is focused on developing robust and recyclable catalysts to drive this reaction efficiently under mild conditions.
Heterogeneous Catalysts: Solid acid catalysts and metal oxides are being explored to facilitate the reaction, offering advantages in separation and catalyst reuse.
Biocatalysis: The use of enzymes, such as lipases, in non-conventional media presents a green alternative for amide bond formation. guidechem.com Enzymatic processes can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. unito.it The development of robust enzymes with high tolerance to organic solvents and elevated temperatures is a key research challenge.
Process Intensification: To enhance the economic viability and environmental footprint of this compound production, process intensification strategies are crucial.
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and potentially higher yields and purity. mdpi.com Flow synthesis can also improve safety when dealing with exothermic reactions.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in amide synthesis.
Alternative Solvents: The use of green solvents, such as bio-derived solvents or ionic liquids, is being investigated to replace traditional, often hazardous, organic solvents. Water-based synthesis, where feasible, represents the ultimate green chemistry approach.
| Production Strategy | Key Advantages | Research Challenges |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Catalyst deactivation, lower activity compared to homogeneous catalysts |
| Biocatalysis | High selectivity, mild reaction conditions, low environmental impact | Enzyme stability, cost of enzymes, substrate scope limitations |
| Flow Chemistry | Enhanced process control, improved safety, scalability | Potential for reactor fouling, higher initial capital investment |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency | Scalability challenges, potential for localized overheating |
| Green Solvents | Reduced environmental impact, improved process safety | Solvent compatibility with catalysts, cost and recyclability of novel solvents |
Rational Design of Derivatives for Specific Applications
The inherent chemical functionalities of this compound—the furan (B31954) ring and the morpholine moiety—make it an attractive scaffold for the rational design of novel derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science. The morpholine ring is a well-established pharmacophore in drug discovery, known to improve the pharmacokinetic properties of molecules. e3s-conferences.org
Medicinal Chemistry: The furan ring of this compound can be chemically modified to introduce various substituents, leading to new classes of compounds with potential biological activity. For instance, the synthesis of 4-(5-aryl-2-furoyl)morpholines has been explored for their antimicrobial properties. pensoft.netresearchgate.net The introduction of a nitro group on the furan ring has been shown to be a key pharmacophoric feature for antifungal activity. pensoft.netontosight.ai
Materials Science: The furan moiety can participate in polymerization reactions, opening the door to the creation of novel bio-based polymers. Derivatives of this compound could be designed as monomers for the synthesis of polyesters, polyamides, or poly(ester amides) with unique thermal and mechanical properties.
| Derivative Class | Potential Application | Rationale for Design |
| Aryl-substituted furoyl morpholines | Antimicrobial agents | The aryl group can be varied to modulate the electronic and steric properties, influencing biological activity. pensoft.net |
| Nitro-substituted furoyl morpholines | Antifungal agents | The nitro group is a known pharmacophore that can enhance antifungal efficacy. ontosight.ai |
| Polymerizable furoyl morpholines | Bio-based polymers | The furan ring can be functionalized to enable polymerization, leading to new sustainable materials. |
| Fluorinated furoyl morpholines | Agrochemicals, Pharmaceuticals | The introduction of fluorine can alter the lipophilicity and metabolic stability of the molecule. |
Integration within Biorefinery Concepts for Value-Added Products
The production of this compound can be seamlessly integrated into existing and future lignocellulosic biorefineries. In such a model, furfural is produced as a primary platform chemical from the hemicellulose fraction of biomass. This furfural can then be catalytically oxidized to 2-furoic acid, which serves as the direct precursor for the synthesis of this compound.
This integration offers several advantages:
Valorization of Biomass Streams: It provides a pathway to convert a C5 sugar-derived platform chemical into a higher-value specialty chemical.
Circular Economy: By utilizing renewable feedstocks and developing efficient, low-waste conversion processes, the production of this compound can contribute to a more circular and sustainable chemical industry.
A techno-economic analysis of a hypothetical integrated biorefinery would be necessary to fully assess the commercial feasibility. Key factors to consider would be the market price of furfural, the efficiency and cost of the catalytic conversion to 2-furoic acid, the cost of morpholine, and the capital and operating costs of the amidation process. The selling price of furan-2,5-dipropionic acid (FDPA), another bio-based monomer, has been estimated to be around €6047 per tonne, providing a benchmark for similar furan-based specialty chemicals. rug.nl
Bridging Fundamental Understanding with Industrial Implementation Challenges
While the synthesis of this compound is conceptually straightforward, the transition from laboratory-scale synthesis to industrial production presents several challenges that require a blend of fundamental research and process engineering.
Catalyst and Process Optimization: The choice of catalyst for the amidation step is critical. For industrial applications, a heterogeneous catalyst is often preferred for ease of separation and reuse. However, these catalysts can suffer from deactivation over time. Research is needed to develop highly active, stable, and cost-effective catalysts. For biocatalytic processes, the cost of the enzyme and its operational stability are major hurdles.
Solvent Selection and Recovery: The selection of an appropriate solvent is crucial for reaction efficiency, product purification, and environmental impact. While green solvents are desirable, their cost and the energy required for their recovery can be significant at an industrial scale.
Purification and Product Quality: The purification of the final product to meet the stringent requirements of applications like pharmaceuticals is a major cost driver. The presence of unreacted starting materials or byproducts from side reactions, such as those involving the reactive furan ring, can complicate the purification process. orgsyn.org
| Challenge Area | Key Considerations | Research and Development Needs |
| Catalysis | Cost, activity, selectivity, stability, and recyclability of the catalyst. | Development of novel, robust, and cost-effective heterogeneous or biocatalysts. |
| Process Engineering | Reaction kinetics, heat and mass transfer, reactor design, and process control. | Optimization of reaction conditions in continuous flow systems for improved efficiency and scalability. |
| Downstream Processing | Product separation and purification, solvent recovery, and waste management. | Development of energy-efficient separation techniques and integrated purification strategies. |
| Economic Feasibility | Raw material costs, capital and operational expenditures, and market dynamics. | Comprehensive techno-economic and life-cycle assessments to guide research and development efforts. |
Q & A
Q. What are the standard synthetic routes for preparing 2-Furancarboxylic Acid Morpholide?
Methodological Answer: The morpholide derivative of 2-Furancarboxylic Acid is typically synthesized via amidation. A common approach involves:
Activation of the carboxylic acid : React 2-Furancarboxylic Acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This step is performed under anhydrous conditions at 60–80°C for 2–4 hours .
Amidation : Add morpholine dropwise to the acyl chloride in an inert solvent (e.g., dichloromethane or THF) at 0–5°C to control exothermicity. Stir for 12–24 hours at room temperature .
Purification : Isolate the product via vacuum filtration or column chromatography. Confirm purity using TLC or HPLC.
Q. Key Considerations :
Q. What spectroscopic techniques are recommended for characterizing 2-Furancarboxylic Acid Morpholide?
Methodological Answer:
Advanced Tip : Compare experimental data with computational predictions (e.g., Gaussian software) to resolve ambiguities in stereochemistry or tautomerism .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity data for 2-Furancarboxylic Acid derivatives?
Methodological Answer: Discrepancies in toxicity profiles (e.g., skin sensitization vs. inertness) often arise from divergent experimental conditions or impurity levels. A systematic approach includes:
Data Harmonization : Cross-reference SDS entries for purity grades (e.g., >98% vs. technical grade) and test models (in vitro vs. in vivo) .
Read-Across Analysis : Use analogs like methyl tetrahydro-2-furancarboxylate (CAS 37443-42-8) to infer toxicity mechanisms when direct data is lacking. Computational tools (e.g., OECD QSAR Toolbox) validate structural similarity .
Replicate Studies : Conduct Ames tests or LLNA assays under standardized protocols to verify conflicting results .
Example : resolves contradictions in skin sensitization by combining in silico predictions with in vitro assays (e.g., human cell line activation tests) .
Q. What experimental strategies are effective for studying the hydrolytic stability of 2-Furancarboxylic Acid Morpholide?
Methodological Answer:
Accelerated Degradation Testing :
- Prepare buffered solutions (pH 1–13) and incubate the morpholide at 40–60°C.
- Monitor degradation via HPLC at 24-hour intervals to calculate half-life (t₁/₂) .
Structural Elucidation of Degradants :
- Use LC-MS/MS to identify hydrolysis products (e.g., free 2-Furancarboxylic Acid and morpholine).
- Compare fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) .
Case Study : Hydrolysis of similar amides (e.g., (3-Trifluoromethyl-phenyl)-amide) shows pH-dependent stability, with rapid degradation under alkaline conditions .
Q. How can computational modeling predict the reactivity of 2-Furancarboxylic Acid Morpholide in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) :
- Optimize the morpholide’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Compare with experimental data (e.g., reaction rates in Pd-catalyzed cross-coupling) .
Molecular Dynamics (MD) :
- Simulate interactions with solvents (e.g., DMSO vs. water) to assess solubility and aggregation tendencies .
Validation : Match computed IR spectra (e.g., C=O stretching frequencies) with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
